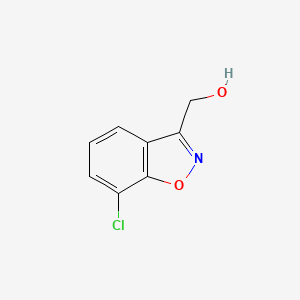
1-Chloro-5-ethyl-3-methylisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-5-ethyl-3-methylisoquinoline is a heterocyclic aromatic organic compound. It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring. Isoquinoline derivatives are known for their diverse biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-5-ethyl-3-methylisoquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be employed to produce isoquinolines by cyclization under acidic conditions .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the use of metal catalysts or catalyst-free processes in water. These methods aim to achieve high yields and purity while minimizing environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-5-ethyl-3-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert nitro groups to amino groups or reduce double bonds.
Substitution: Halogen atoms like chlorine can be substituted with other groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated isoquinolines, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-5-ethyl-3-methylisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Isoquinoline derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some isoquinoline derivatives are used in the development of pharmaceuticals.
Industry: They are used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-Chloro-5-ethyl-3-methylisoquinoline involves its interaction with molecular targets and pathways. Isoquinoline derivatives can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, they may inhibit specific enzymes or modulate receptor activity, resulting in therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline: The parent compound of the isoquinoline family.
1-Benzylisoquinoline: A derivative with a benzyl group attached to the nitrogen atom.
Papaverine: A naturally occurring isoquinoline alkaloid with vasodilatory properties.
Uniqueness
1-Chloro-5-ethyl-3-methylisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro, ethyl, and methyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C12H12ClN |
|---|---|
Peso molecular |
205.68 g/mol |
Nombre IUPAC |
1-chloro-5-ethyl-3-methylisoquinoline |
InChI |
InChI=1S/C12H12ClN/c1-3-9-5-4-6-10-11(9)7-8(2)14-12(10)13/h4-7H,3H2,1-2H3 |
Clave InChI |
UZPCZXBTLORODX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C=C(N=C(C2=CC=C1)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


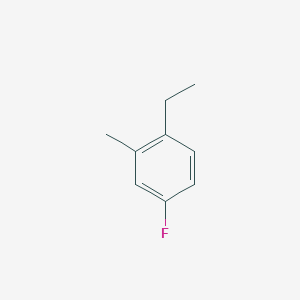



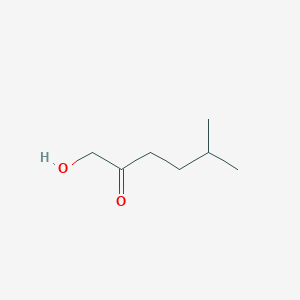
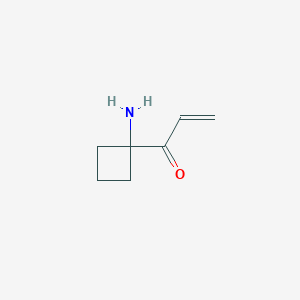
![[1,3]Oxazolo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B13208462.png)

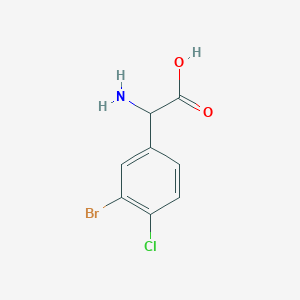
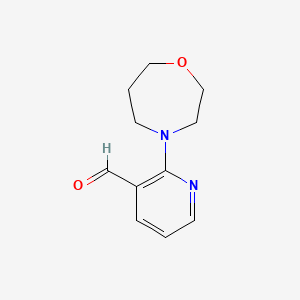
![2-Methylimidazo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13208491.png)
![2-[2-(3,5-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13208496.png)
![2-{2-chloro-1-[3-(methylamino)propyl]-1H-imidazol-5-yl}acetonitrile](/img/structure/B13208499.png)
